molecular formula C4H3BrClN3 B1292770 5-Bromo-4-chloropyrimidin-2-amine CAS No. 1044767-99-8

5-Bromo-4-chloropyrimidin-2-amine

Cat. No. B1292770
CAS RN: 1044767-99-8
M. Wt: 208.44 g/mol
InChI Key: ZNHIZVRENCRAPA-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyrimidin-2-amine, also known as 5-BCPA, is a synthetic organic compound that has been studied for its potential applications in the fields of chemistry and pharmacology. It is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a tool to study cellular processes, and as a therapeutic agent.

Scientific Research Applications

Synthesis and Biological Activity

A study by Ranganatha et al. (2018) explored the synthesis of novel derivatives of 5-Bromo-4-chloropyrimidin-2-amine, demonstrating significant antimicrobial activity against various pathogenic bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents.

Amination Studies

Research by Rasmussen and Plas (2010) focused on the amination of this compound, providing insights into the mechanisms influencing product formation. Such studies are crucial for understanding the chemical properties and reactivity of this compound.

Regioselectivity in Chemical Reactions

Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with this compound. Their work contributes to a deeper understanding of the regioselectivity in chemical reactions involving this compound, which is essential for synthesizing specific derivatives.

Catalytic Applications

Ji et al. (2003) discussed the use of a palladium-Xantphos complex in the amination of 5-Bromo-2-chloropyrimidin-2-amine, achieving high yields and chemoselectivity. This research highlights the compound's role in catalysis, offering potential applications in industrial chemistry.

Antibacterial Evaluation

Afrough et al. (2019) synthesized and evaluated novel derivatives of this compound for antibacterial activity. Their findings contribute to the development of new antibacterial agents.

Reaction with Furan

Christophe et al. (1979) explored reactions involving this compound, including its reaction with furan. This research aids in understanding the compound's reactivity with other organic molecules.

Safety and Hazards

The safety data sheet for 5-Bromo-4-chloropyrimidin-2-amine indicates that it is harmful if swallowed and in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 5-Bromo-4-chloropyrimidin-2-amine could involve further exploration of its derivatives. For instance, a series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains . This suggests potential applications in the development of new antimicrobial agents.

Mechanism of Action

Target of Action

5-Bromo-4-chloropyrimidin-2-amine is a chemical compound that primarily targets the cell proliferation pathways . It is used in the synthesis of 2-aminopyridine derivatives, which are known to inhibit cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of cell cycle progression and its inhibition can lead to the suppression of cell proliferation .

Mode of Action

The compound interacts with its targets by nucleophilic substitution reactions . It is used to synthesize novel derivatives that can inhibit CDK4 . The inhibition of CDK4 can lead to cell cycle arrest, thereby preventing the proliferation of cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle progression pathway . By inhibiting CDK4, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cell proliferation and growth .

Pharmacokinetics

The compound is known to bealmost insoluble in water , but soluble in some organic solvents . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents.

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK4, the compound can induce cell cycle arrest, which can prevent the proliferation of cells . This makes it a potential candidate for the treatment of proliferative diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Exposure to light or inappropriate storage conditions could potentially affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloropyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pyrimidine Schiff bases. These Schiff bases exhibit a range of biological activities, including antibacterial and antifungal properties . The compound interacts with various enzymes and proteins during these reactions. For instance, it has been shown to interact with cyclin-dependent kinase 4 (cdk4) inhibitors, which are used in the treatment of cell proliferative disorders . The nature of these interactions involves the inhibition of cdk4 activity, leading to the suppression of cell proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of cdk4, thereby affecting the cell cycle and reducing cell proliferation . Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cdk4 activity, which is crucial for cell cycle progression . The compound binds to the active site of cdk4, preventing its interaction with cyclin D and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest and reduced cell proliferation. Additionally, this compound may also interact with other biomolecules, such as DNA and RNA, affecting their stability and function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Over time, its effects on cellular function may change due to degradation or other factors. Long-term studies have shown that this compound can maintain its inhibitory effects on cdk4 activity, although the extent of inhibition may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cdk4 activity and reduces cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of pyrimidine derivatives. The compound interacts with enzymes such as cdk4, influencing metabolic flux and metabolite levels . Additionally, it may affect the activity of other enzymes involved in nucleotide metabolism, further impacting cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effectiveness. For example, its interaction with cdk4 in the nucleus can lead to targeted inhibition of cell cycle progression.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with cdk4 and other nuclear proteins . Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, enhancing its inhibitory effects on cell proliferation.

properties

IUPAC Name

5-bromo-4-chloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHIZVRENCRAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647975
Record name 5-Bromo-4-chloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1044767-99-8
Record name 5-Bromo-4-chloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloropyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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